

An In-depth Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B1268340

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CAS Number: 2426-84-8

This technical guide provides a comprehensive overview of **4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde**, a key organic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a solid, crystalline compound with a characteristic aromatic odor.^[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 2426-84-8 | [2] |
| Molecular Formula | C ₁₅ H ₁₃ NO ₅ | [2] |
| Molecular Weight | 287.27 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 109-110 °C | [1] |
| Boiling Point | 488.0 ± 45.0 °C (Predicted) | [1] |
| Density | 1.31 g/cm ³ | [1] |
| Solubility | Soluble in alcohol, ether, and chloroform | [1] |

Synthesis

A general multi-step synthesis for **4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde** starting from p-nitrocresol has been described.[1] The process involves methylation, benzylation, and subsequent oxidation of the methyl group to an aldehyde.

Experimental Protocol: A Proposed Synthesis

While a detailed experimental protocol for the synthesis of **4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde** is not readily available in the literature, the following procedure is proposed based on established methods for the synthesis of related benzaldehyde derivatives. This protocol should be considered a representative example and may require optimization.

Step 1: Methylation of 4-nitroguaiacol

- In a round-bottom flask, dissolve 4-nitroguaiacol in a suitable solvent such as acetone or dimethylformamide (DMF).
- Add potassium carbonate as a base.
- To this suspension, add methyl iodide dropwise at room temperature.

- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Evaporate the solvent under reduced pressure to obtain the crude 1,2-dimethoxy-4-nitrobenzene.

Step 2: Benzylation of 4-hydroxy-3-methoxy-nitrobenzene

This step assumes the selective demethylation of the methoxy group para to the nitro group, which can be a challenging step. An alternative starting material would be more direct.

A more direct, proposed synthesis would start from isovanillin:

- Nitration of Isovanillin: Dissolve isovanillin (3-hydroxy-4-methoxybenzaldehyde) in a mixture of acetic acid and nitric acid at a low temperature (0-5 °C). The nitro group is expected to add at the 5-position.
- Benzylation: Dissolve the resulting 5-nitroisovanillin in a suitable solvent like DMF. Add potassium carbonate and benzyl bromide. Heat the mixture to around 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Specific experimental spectroscopic data for **4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde** is not widely published. However, the expected spectral characteristics can be inferred from data for analogous compounds.

| Spectroscopy | Expected Peaks/Signals |
|---------------------|--|
| ^1H NMR | - Aldehyde proton (CHO) singlet around 9.8-10.5 ppm. - Aromatic protons on the benzaldehyde ring as singlets or doublets between 7.0-8.0 ppm. - Aromatic protons of the benzyl group as a multiplet between 7.2-7.5 ppm. - Methylene protons (OCH_2) of the benzyl group as a singlet around 5.2 ppm. - Methoxy protons (OCH_3) as a singlet around 3.9-4.0 ppm. |
| ^{13}C NMR | - Aldehyde carbonyl carbon around 188-192 ppm. - Aromatic carbons between 110-160 ppm. - Methylene carbon of the benzyl group around 70-75 ppm. - Methoxy carbon around 56 ppm. |
| IR Spectroscopy | - Aromatic C-H stretching around 3100-3000 cm^{-1} . - Aldehyde C-H stretching around 2850 and 2750 cm^{-1} . - Carbonyl ($\text{C}=\text{O}$) stretching of the aldehyde around 1700-1680 cm^{-1} . - Nitro (NO_2) asymmetric and symmetric stretching around 1530 and 1350 cm^{-1} . - C-O-C (ether) stretching around 1270-1200 cm^{-1} . |
| Mass Spectrometry | - Molecular ion peak (M^+) at $m/z = 287$. |

Biological Activity and Potential Applications

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, also referred to as BOMBA in some contexts, has been identified as a compound with potential therapeutic applications. It is used as an intermediate in the synthesis of pharmaceuticals, particularly vasodilators and cardiovascular drugs.^[3]

Microtubule Inhibition

The compound is described as an amide with an affinity for microtubules, where it is believed to inhibit tubulin polymerization.^[3] This disruption of the microtubule network can lead to cell cycle arrest and cytotoxicity, making it a potential candidate for anticancer drug development.

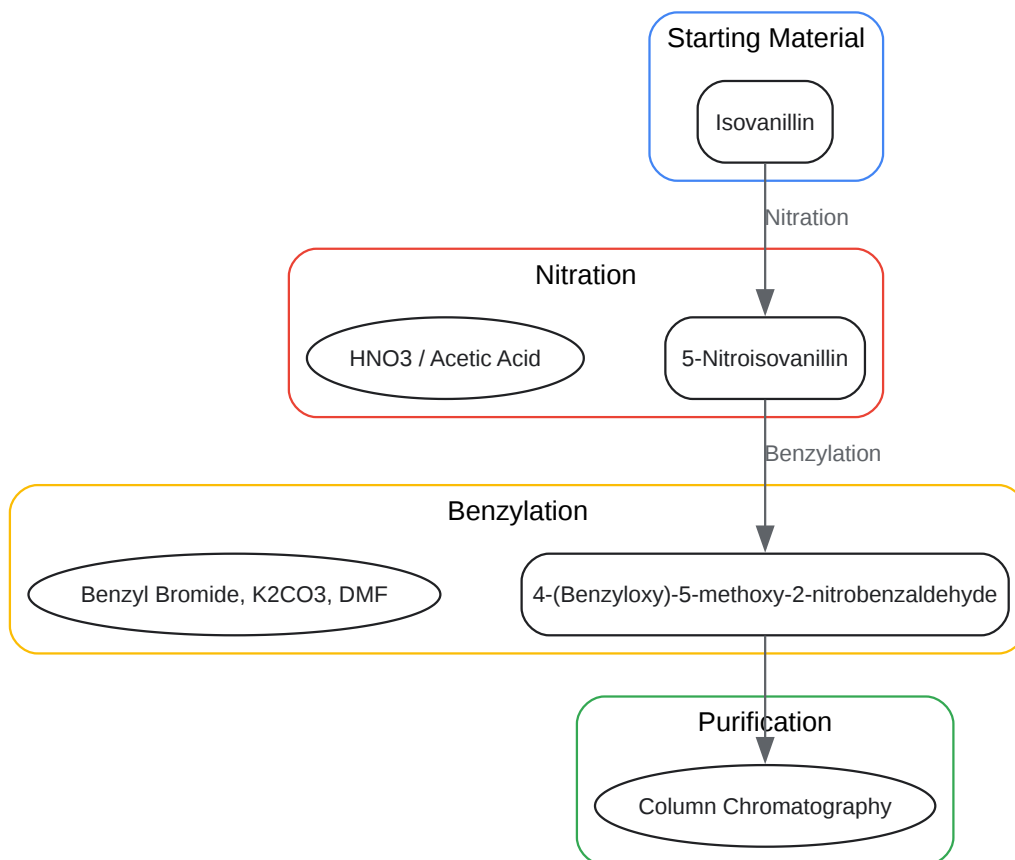
Pro-thrombotic and Anti-tumor Effects

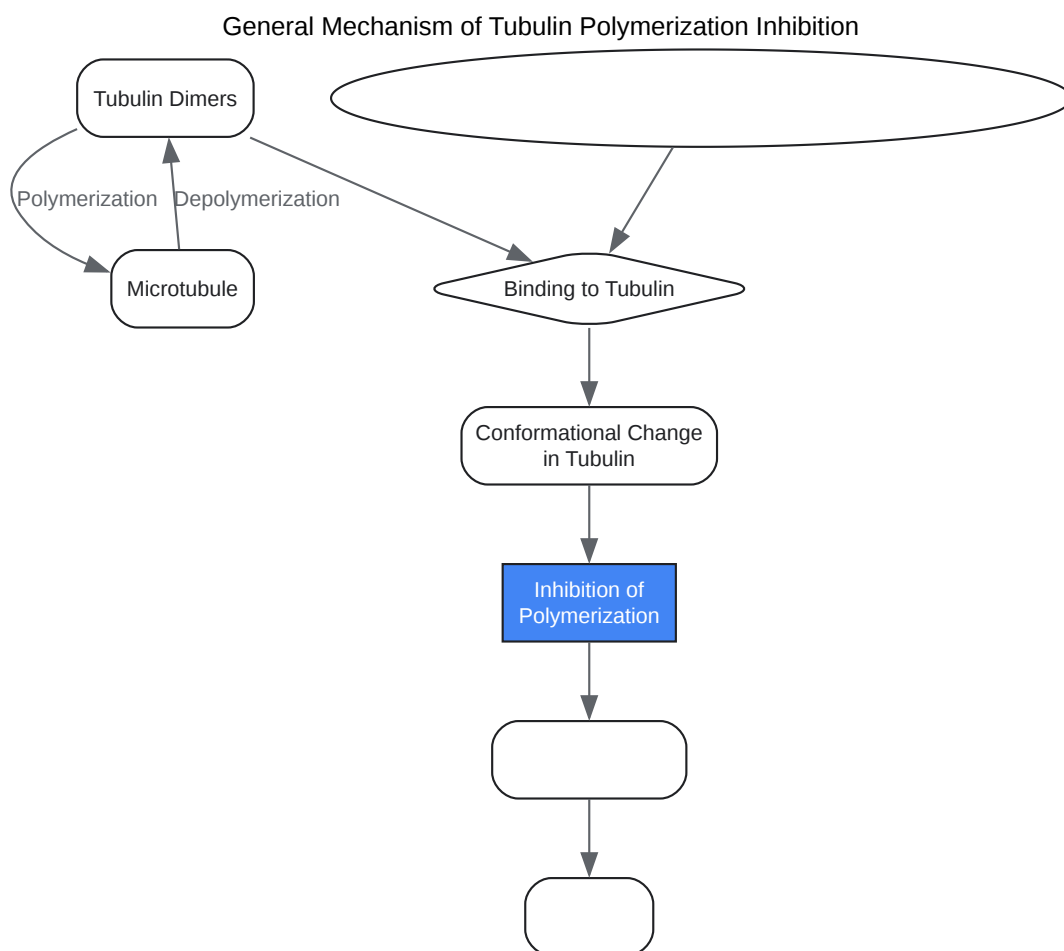
In vivo studies have suggested that this compound can inhibit tumor growth by inducing thrombosis and coagulation, which reduces blood flow to the tumor.[3]

Mandatory Visualizations

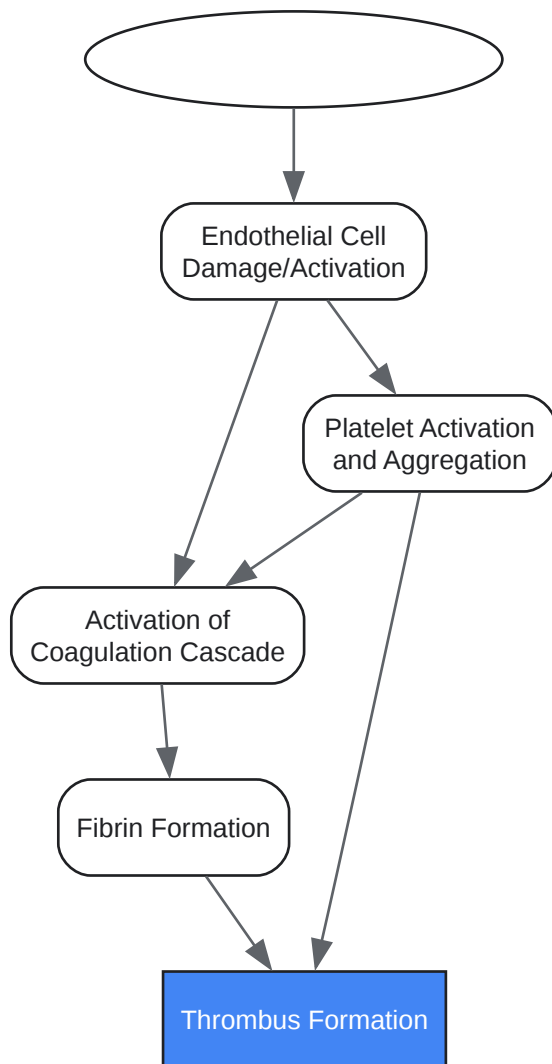
Synthesis Workflow

General Synthesis Workflow for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde





Simplified Pro-Thrombotic Mechanism



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